molecular formula C21H24N4O3S B6122796 4-(butan-2-yl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide

4-(butan-2-yl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide

Cat. No.: B6122796
M. Wt: 412.5 g/mol
InChI Key: BWJUFMAHKUFPOP-OEAKJJBVSA-N
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Description

4-(butan-2-yl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a benzenesulfonohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring and the methoxyphenyl group. These intermediates are then coupled with benzenesulfonohydrazide under specific reaction conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

4-(butan-2-yl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-3-buten-2-one: Shares the methoxyphenyl group but differs in the rest of the structure.

    4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one: Similar in having a methoxyphenyl group but with different functional groups.

Uniqueness

4-(butan-2-yl)-N’-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide is unique due to its combination of a pyrazole ring, methoxyphenyl group, and benzenesulfonohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-butan-2-yl-N-[(E)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-4-15(2)16-7-11-20(12-8-16)29(26,27)25-23-14-18-13-22-24-21(18)17-5-9-19(28-3)10-6-17/h5-15,25H,4H2,1-3H3,(H,22,24)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJUFMAHKUFPOP-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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